REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1.[O:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].C(OCCCl)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:12]([O:11][CH2:15][CH2:14][N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[Cl:1])[CH3:13] |f:2.3,5.6|
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCCl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Add dropwise
|
Type
|
TEMPERATURE
|
Details
|
Warm to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
heat to reflux
|
Type
|
WAIT
|
Details
|
After 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic layers over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCN1C(=NC2=C1C=CC=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |